molecular formula C18H28ClRu B8210703 cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride

cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride

Cat. No.: B8210703
M. Wt: 380.9 g/mol
InChI Key: JBVMVFXUVNUNNG-UHFFFAOYSA-M
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Description

cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Chemical Reactions Analysis

cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions and as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic applications, including its effects on specific molecular targets and pathways. In industry, it is used in the production of various materials and products.

Mechanism of Action

The mechanism of action of cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structures or properties, but this compound may have distinct features that make it particularly useful in certain applications. For example, it may have a higher affinity for specific molecular targets or exhibit unique reactivity in certain chemical reactions. Some similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .

Properties

IUPAC Name

cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(1+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVMVFXUVNUNNG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.[Cl-].[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.[Cl-].[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClRu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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